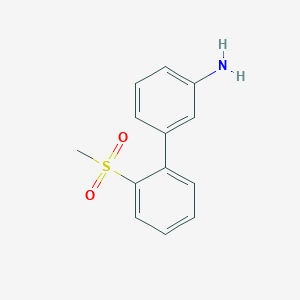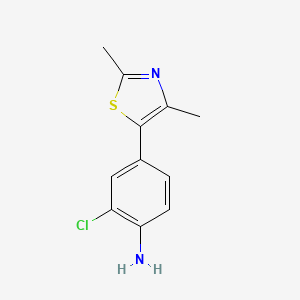
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a dimethyl-thiazolyl group attached to an aniline ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline typically involves the reaction of 2,4-dimethylthiazole with aniline derivatives under specific conditions. One common method includes the use of a halogenating agent to introduce the chloro group into the aniline ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for studying microbial inhibition and resistance mechanisms.
Medicine: Research into its antitumor properties has shown potential for developing new cancer therapies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in tumor cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline can be compared with other thiazole derivatives such as:
2-Amino-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline: Similar in structure but with an amino group instead of a chloro group, leading to different reactivity and biological activity.
4-(2,4-Dimethyl-1,3-thiazol-5-yl)aniline: Lacks the chloro group, which affects its chemical properties and applications.
2-Chloro-4-(1,3-thiazol-5-yl)aniline: Lacks the dimethyl groups, resulting in different steric and electronic effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
2-chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-6-11(15-7(2)14-6)8-3-4-10(13)9(12)5-8/h3-5H,13H2,1-2H3 |
InChI Key |
CLRNAKMWAVBJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)
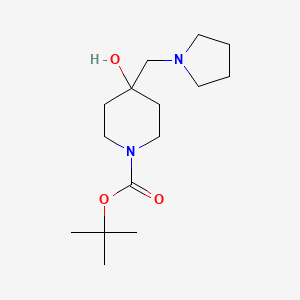
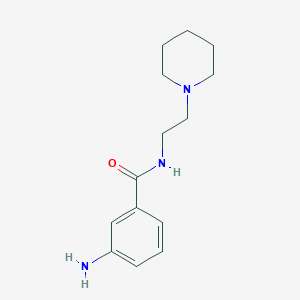
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
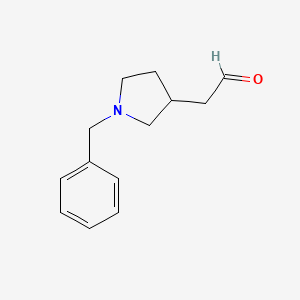
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
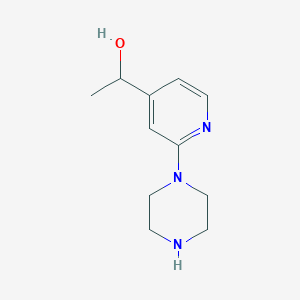
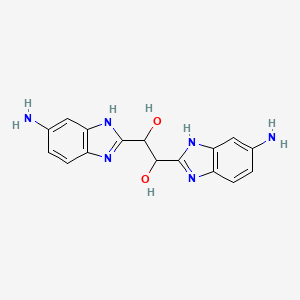

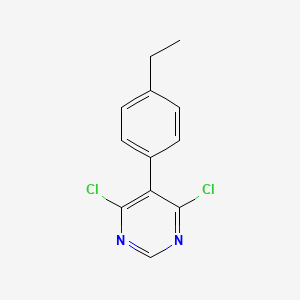

![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
